molecular formula C7H4N2O4 B1167525 deitiforin CAS No. 112353-48-7

deitiforin

Cat. No.: B1167525
CAS No.: 112353-48-7
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Description

Deitiforin (C12H21NO) is an isoborneol-derived antiviral agent initially licensed in the former Soviet Union for influenza treatment. Its mechanism involves inhibition of the influenza A virus M2 proton channel, similar to adamantane-based drugs like amantadine and rimantadine . However, structural differences (isoborneol cage vs. adamantane) confer distinct pharmacological properties, including activity against amantadine-resistant strains . This compound also demonstrates broader antiviral effects, inhibiting parainfluenza virus replication and modulating DNA polymerase activity in bacterial and viral systems .

Properties

CAS No.

112353-48-7

Molecular Formula

C7H4N2O4

Synonyms

deitiforin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Deitiforin belongs to the class of M2 ion channel inhibitors, alongside adamantane derivatives (amantadine, rimantadine) and newer spiro-adamantane compounds. Key structural and functional differences include:

Compound Core Structure Target Resistance Profile
This compound Isoborneol Influenza A M2 channel Active against some rimantadine-resistant strains
Amantadine Adamantane Influenza A M2 channel High resistance in H3N2/H1N1 (up to 96% in China)
Rimantadine Adamantane Influenza A M2 channel Similar resistance to amantadine
Adapromine Adamantane Influenza A/B M2 channel Broad activity, including rimantadine-resistant strains

Antiviral Efficacy and Selectivity

Key Metrics (Influenza A/H1N1):

Compound CC50 (µM) IC50 (µM) Selectivity Index (SI)
This compound 956 ± 68 142 ± 11 7
Amantadine 329 ± 21 60 ± 7 5
Rimantadine 374 ± 26 61 ± 5 6
Compound 301 >1117.9 17.9 ± 2.0 62

This compound exhibits moderate SI compared to adamantanes but is outperformed by newer heterocyclic derivatives (e.g., Compound 301, SI = 62) . However, its higher CC50 (956 µM) suggests lower cytotoxicity than amantadine (329 µM) and rimantadine (374 µM) .

Resistance Mechanisms

Mutations in the M2 protein confer resistance to adamantanes and this compound, but with distinct patterns:

Compound Resistance-Associated Mutations Functional Impact
Amantadine S31N, V27A, L26F Alters proton channel stability
This compound M14L, A30V, M59L Increases optimal hemolysis pH (5.8 vs. 5.2 in wild-type)
Rimantadine S31N, M59L Reduces drug binding affinity

Enzyme Inhibition Profiles

This compound and its derivatives show varied effects on DNA polymerases:

Compound DNA Polymerase Inhibition Viral Thymidine Kinase Inhibition
This compound Inhibits P. boryanum repair enzyme (Type II) 10–20% inhibition
AB-4 (this compound copolymer) Inhibits both replication (Type I) and repair (Type II) enzymes 80–90% inhibition
Amantadine No significant activity No data

AB-4, a this compound-modified copolymer, demonstrates superior enzyme inhibition, highlighting the impact of structural modifications on antiviral activity .

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